5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
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Overview
Description
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with ethyl and methyl substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often start with 2-halo derivatives and sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: This can lead to the formation of thiol or thioether derivatives.
Substitution: Commonly involves nucleophilic substitution at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antioxidant, antimicrobial, and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiol group can participate in redox reactions, influencing oxidative processes in the organism . Additionally, its heterocyclic structure allows it to interact with nucleic acids and proteins, potentially modulating their functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzimidazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
Uniqueness
5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the thiol functionality, allows for diverse chemical modifications and potential biological activities .
Properties
Molecular Formula |
C10H12N2S2 |
---|---|
Molecular Weight |
224.4 g/mol |
IUPAC Name |
5-ethyl-2,6-dimethyl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C10H12N2S2/c1-4-7-5(2)14-10-8(7)9(13)11-6(3)12-10/h4H2,1-3H3,(H,11,12,13) |
InChI Key |
GVBQBFBBOSSRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=S)NC(=N2)C)C |
Origin of Product |
United States |
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